Structural Differentiation: Indole-Carbonyl Scaffold Versus Alkyne-Click Chemistry Analog IN-2
Immune cell migration-IN-1 incorporates an 1H-indole-6-carbonyl substituent at the pyrroloquinazoline core, whereas its closest marketed analog, Immune cell migration-IN-2 (CAS 2260679-24-9, from patent WO2019001171 Example 11), contains an alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation [1]. IN-1 lacks this click chemistry functionality. This structural divergence has two procurement implications: (1) IN-1 is the correct choice for experiments requiring an unconjugated, pharmacologically intact migration inhibitor without the steric or electronic influence of a terminal alkyne; (2) IN-2 is the appropriate choice when downstream conjugation to fluorophores, biotin, or solid supports is needed . No head-to-head potency comparison is publicly available. The patent for IN-1 claims 'strong inhibitory ability on immune cell migration' without disclosing an IC50 or EC50 value [1], whereas the IN-2 patent discloses an EC50 of 13.5 nM in a T-cell adhesion assay .
| Evidence Dimension | Structural feature determining chemical utility |
|---|---|
| Target Compound Data | 1H-indole-6-carbonyl group; no click chemistry handle; molecular formula C30H25ClN4O6S; MW 605.06 |
| Comparator Or Baseline | Immune cell migration-IN-2: alkyne group present; click-chemistry compatible; MW and formula differ |
| Quantified Difference | Qualitative structural difference; no quantitative potency data available for IN-1 |
| Conditions | Structural comparison based on patent disclosures CN-109721605-A (IN-1) and WO2019001171A1 (IN-2) |
Why This Matters
Procurement decisions between IN-1 and IN-2 hinge on whether the study requires an unconjugated migration inhibitor (choose IN-1) or a clickable probe for target engagement, imaging, or pull-down experiments (choose IN-2).
- [1] Shen W, Ding Y, Wang J, Jiang H, Chen F, et al. A kind of immunocyte migrates inhibitor. Chinese Patent CN 109721605 A, published May 7, 2019. Embodiment 2: (S)-2-(8-chloro-2-(1H-indole-6-carbonyl)-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-formamido)-3-(3-(mesyl)phenyl)propionic acid. View Source
